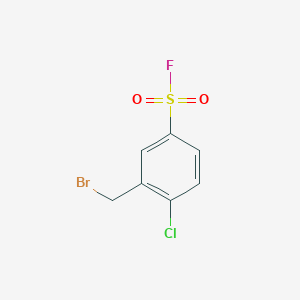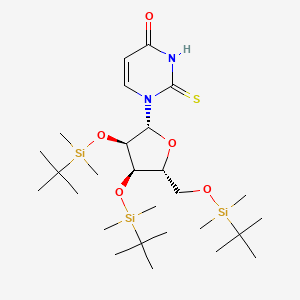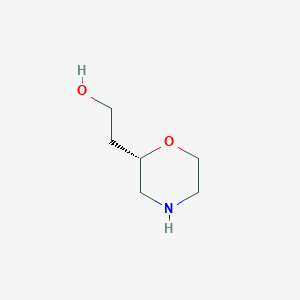
(S)-2-(Morpholin-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(Morpholin-2-yl)ethan-1-ol is a chiral compound that features a morpholine ring attached to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Morpholin-2-yl)ethan-1-ol typically involves the reaction of morpholine with an appropriate epoxide or halohydrin under basic conditions. One common method is the ring-opening of an epoxide with morpholine, which can be catalyzed by a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
(S)-2-(Morpholin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
(S)-2-(Morpholin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-(Morpholin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can engage in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
®-2-(Morpholin-2-yl)ethan-1-ol: The enantiomer of (S)-2-(Morpholin-2-yl)ethan-1-ol, with similar chemical properties but potentially different biological activity.
2-(Piperidin-2-yl)ethan-1-ol: A similar compound with a piperidine ring instead of a morpholine ring.
2-(Pyrrolidin-2-yl)ethan-1-ol: A related compound with a pyrrolidine ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
2-[(2S)-morpholin-2-yl]ethanol |
InChI |
InChI=1S/C6H13NO2/c8-3-1-6-5-7-2-4-9-6/h6-8H,1-5H2/t6-/m0/s1 |
InChI 键 |
OJZYVZNGKDTSFP-LURJTMIESA-N |
手性 SMILES |
C1CO[C@H](CN1)CCO |
规范 SMILES |
C1COC(CN1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


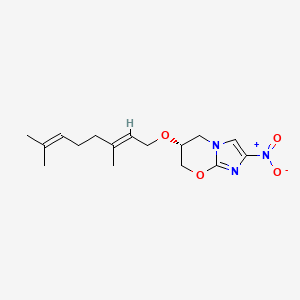

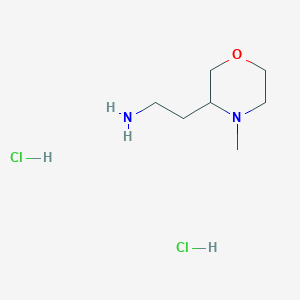
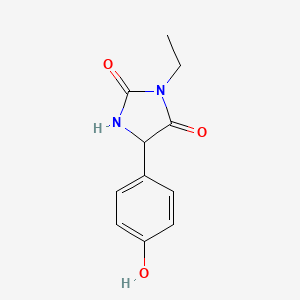

![(2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12940321.png)
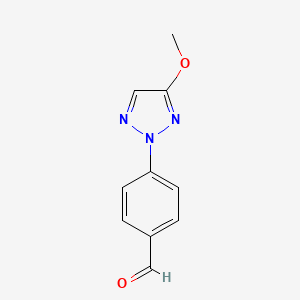

![(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12940340.png)

